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Compound of Interest

Compound Name: (2-Aminophenyl)urea

Cat. No.: B1234191 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Aminophenyl)urea, a molecule of interest in medicinal chemistry and materials science,

possesses a unique structural framework amenable to a variety of intermolecular interactions.

This guide provides a comprehensive overview of the theoretical studies on its molecular

structure, offering insights into its conformational preferences, electronic properties, and

spectroscopic signatures. By leveraging computational chemistry, we can elucidate the

fundamental characteristics of this compound, paving the way for its rational design and

application in novel therapeutic agents and functional materials.

Molecular Geometry and Conformational Analysis
The structural landscape of (2-Aminophenyl)urea is defined by the rotational freedom around

its single bonds, leading to various possible conformations. Theoretical calculations, primarily

employing Density Functional Theory (DFT), are instrumental in identifying the most stable

conformers and understanding the energetic barriers between them.

Computational Methodology
The geometric parameters and conformational analysis of (2-Aminophenyl)urea can be

effectively modeled using computational methods such as DFT and Hartree-Fock (HF). A

typical protocol involves:

Software: Gaussian 09 or similar quantum chemistry software packages.
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Method: DFT with a hybrid functional, such as B3LYP or B3PW91, or ab initio methods like

MP2.

Basis Set: A Pople-style basis set, commonly 6-31G(d,p) or larger, is employed to provide a

good balance between accuracy and computational cost.

Procedure:

Initial geometry optimization of various possible conformers.

Frequency calculations on the optimized geometries to confirm that they are true minima

(no imaginary frequencies).

Potential energy surface scans by systematically rotating specific dihedral angles to

determine rotational barriers.

A logical workflow for these calculations is depicted below:
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Computational Workflow for Conformational Analysis

Define Initial Geometries
(e.g., trans-trans, cis-trans)

Geometry Optimization
(DFT/B3LYP/6-31G(d,p))

Frequency Calculation

Check for Imaginary Frequencies

Identified Minimum Energy Conformer

None

Transition State Search
(e.g., QST2/QST3)

One

IRC Calculation

Determine Rotational Energy Barrier

Click to download full resolution via product page

Caption: A flowchart illustrating the computational steps for determining stable conformers and

rotational energy barriers.
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Key Structural Parameters
Based on studies of similar urea derivatives, the most stable conformation of (2-
Aminophenyl)urea is predicted to be largely planar, with a trans-trans arrangement around the

urea moiety. This planarity is favored by the delocalization of nitrogen lone pairs into the

carbonyl group. However, the presence of the ortho-amino group on the phenyl ring introduces

the possibility of intramolecular hydrogen bonding, which could stabilize a cis-trans

conformation.

The table below summarizes the predicted key geometric parameters for the most stable

conformer of (2-Aminophenyl)urea, derived from theoretical calculations on analogous

compounds.
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Parameter Predicted Value Notes

Bond Lengths (Å)

C=O ~1.25 - 1.27 Typical double bond character.

C-N (urea) ~1.36 - 1.39
Shorter than a typical C-N

single bond due to resonance.

C-N (phenyl) ~1.40 - 1.42

C-C (aromatic) ~1.38 - 1.40

N-H (urea) ~1.01 - 1.02

N-H (amino) ~1.01 - 1.02

Bond Angles (°)

N-C-N (urea) ~115 - 118

N-C=O (urea) ~121 - 123

C-N-C (phenyl-urea) ~125 - 128

Dihedral Angles (°)

H-N-C-N (trans) ~180
Defines the trans conformation

of the urea backbone.

C-N-C-C (phenyl-urea) Variable

Rotation around this bond

determines the orientation of

the phenyl ring relative to the

urea plane. A slight twist is

expected to minimize steric

hindrance.[1]

Spectroscopic Properties
Theoretical calculations are invaluable for interpreting experimental spectra. By simulating

vibrational and NMR spectra, we can assign specific spectral features to the molecular motions

and chemical environments within (2-Aminophenyl)urea.
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Vibrational Analysis (FT-IR and Raman)
The vibrational modes of (2-Aminophenyl)urea can be predicted through frequency

calculations at the same level of theory used for geometry optimization. These calculated

frequencies, after appropriate scaling, can be correlated with experimental FT-IR and Raman

spectra.

Experimental Protocol for FT-IR Spectroscopy:

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Measurement Range: Typically 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify characteristic vibrational

modes.

The table below presents the predicted vibrational frequencies for key functional groups in (2-
Aminophenyl)urea.
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Vibrational Mode
Predicted Frequency
Range (cm⁻¹)

Description

N-H Stretch (amino) ~3400 - 3500

Asymmetric and symmetric

stretching of the primary

amine.

N-H Stretch (urea) ~3300 - 3400
Stretching vibrations of the N-

H bonds in the urea moiety.

C=O Stretch (Amide I) ~1650 - 1680

A strong absorption

characteristic of the carbonyl

group in urea.

N-H Bend (Amide II) ~1580 - 1620

In-plane bending of the N-H

bonds coupled with C-N

stretching in the urea.

C-N Stretch ~1300 - 1400
Stretching vibrations of the C-

N bonds.

Aromatic C-H Stretch ~3000 - 3100
Stretching of the C-H bonds on

the phenyl ring.

Aromatic C=C Stretch ~1450 - 1600

In-plane stretching of the

carbon-carbon bonds in the

aromatic ring.

NMR Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using the Gauge-

Independent Atomic Orbital (GIAO) method on the optimized molecular geometry.

Computational Protocol for NMR Prediction:

Software: Gaussian 09 or a similar program.

Method: GIAO-DFT, typically at the B3LYP/6-311+G(2d,p) level of theory.
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Procedure: The calculation is performed on the previously optimized geometry. The

calculated absolute shieldings are then converted to chemical shifts relative to a standard

(e.g., Tetramethylsilane, TMS).

The predicted chemical shifts for (2-Aminophenyl)urea are summarized below.
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Notes

¹H NMR

Aromatic Protons ~6.5 - 7.5

The protons on the

aminophenyl ring will exhibit a

complex splitting pattern. The

proximity to the amino and

urea groups will influence their

specific shifts.

N-H (urea) ~7.0 - 9.0

These protons are typically

broad and their chemical shift

is sensitive to solvent and

concentration due to hydrogen

bonding. The proton on the

nitrogen attached to the phenyl

ring is expected to be more

downfield.

N-H (amino) ~4.0 - 5.5

These protons are also

exchangeable and may appear

as a broad singlet.

¹³C NMR

C=O (urea) ~155 - 160
The carbonyl carbon is

significantly deshielded.

Aromatic Carbons ~115 - 150

The carbon attached to the

amino group (C-NH₂) will be

the most shielded (lowest

ppm), while the carbon

attached to the urea nitrogen

(C-NHCONH₂) will be more

deshielded. The remaining

aromatic carbons will have

shifts in the typical aromatic

region.
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Intermolecular Interactions
The molecular structure of (2-Aminophenyl)urea is well-suited for forming a network of

intermolecular hydrogen bonds. The urea moiety provides two N-H donors and a C=O

acceptor, while the ortho-amino group offers two additional N-H donors.

Hydrogen Bonding Network in (2-Aminophenyl)urea

Molecule A

Molecule B

N-H

C=O

N-H···O

C=OH₂N

N-H···O

N-H

N-H H₂N N-H

N-H···O

Click to download full resolution via product page

Caption: A simplified diagram illustrating the potential hydrogen bonding interactions between

two (2-Aminophenyl)urea molecules.

These hydrogen bonds are crucial in determining the crystal packing of the solid state and the

self-assembly behavior in solution. In the solid state, it is expected that chains or sheets of

molecules will be formed, stabilized by these interactions.[1]

Conclusion
Theoretical studies provide a powerful lens through which to examine the molecular structure of

(2-Aminophenyl)urea. By employing computational methods, we can predict its stable

conformations, interpret its spectroscopic signatures, and understand the nature of its
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intermolecular interactions. This knowledge is fundamental for its application in drug design,

where molecular recognition is key, and in materials science, where crystal engineering and

self-assembly are paramount. The data and methodologies presented in this guide offer a solid

foundation for further experimental and theoretical investigations into this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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